N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide typically involves multi-step reactions. One common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-methyl-3-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine
Scientific Research Applications
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide
- N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide
Uniqueness
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Biological Activity
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
Property | Value |
---|---|
Formula | C13H12N4O3 |
Molecular Weight | 274.26 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis process often includes the formation of the pyrido[1,2-a]pyrimidine core followed by the introduction of nitro and benzamide functionalities through nucleophilic substitution reactions. These reactions may be facilitated by solvents like DMF or pyridine under reflux conditions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown moderate to high cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that can bind to DNA and cause cellular damage. Compounds with similar structures have been shown to possess significant activity against a range of pathogens, including bacteria and protozoa.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of nitrobenzamide derivatives. These compounds can inhibit various inflammatory mediators such as iNOS and COX-2. For example, a study demonstrated that certain nitrobenzamide derivatives effectively reduced inflammation markers in vitro and in vivo models.
Case Studies and Research Findings
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[1,2-a]pyrimidine derivatives for their anticancer activity. One compound exhibited IC50 values in the micromolar range against leukemia cell lines, suggesting significant potential as an anticancer agent .
- Antimicrobial Evaluation : In another research project focusing on nitro derivatives, compounds similar to this compound were tested against Trichomonas vaginalis and Trypanosoma cruzi. Results indicated effective inhibition at low concentrations .
- Inflammation Inhibition : A recent investigation into nitrobenzamide derivatives found that one specific compound not only inhibited iNOS but also showed a significant reduction in TNF-alpha levels in treated cells . This suggests a multi-target approach in managing inflammation.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10-6-5-9-21-16(10)19-12(3)15(18(21)24)20-17(23)13-7-4-8-14(11(13)2)22(25)26/h4-9H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOZCUMCRWVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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